molecular formula C13H16N2O2 B2944240 methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate CAS No. 76862-12-9

methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate

Cat. No.: B2944240
CAS No.: 76862-12-9
M. Wt: 232.283
InChI Key: MHRRZUYXNALEQN-LSBMZBKTSA-N
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Description

Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate is an organic compound that belongs to the class of enamine esters. These compounds are characterized by the presence of an enamine group (a nitrogen atom connected to a carbon-carbon double bond) and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate typically involves the condensation of a dimethylamine derivative with a suitable aldehyde or ketone, followed by esterification. The reaction conditions often include the use of a base to facilitate the formation of the enamine and an acid catalyst for the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening methods can help identify the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enamine group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The enamine group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]propanoate
  • Ethyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate

Uniqueness

Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of both enamine and ester functional groups allows for a wide range of chemical transformations and interactions.

Properties

IUPAC Name

methyl (E)-2-(benzylideneamino)-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15(2)10-12(13(16)17-3)14-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b12-10+,14-9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRRZUYXNALEQN-YBZLRGQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)N=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/N=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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